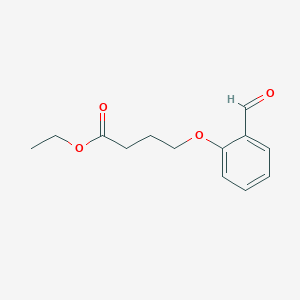

Ethyl 4-(2-formylphenoxy)butyrate

Description

Ethyl 4-(2-formylphenoxy)butyrate is an ester derivative featuring a phenoxy group substituted with a formyl moiety at the 2-position and a butyrate ethyl ester side chain. This compound is synthesized via nucleophilic substitution or esterification reactions, as evidenced by its synthesis protocol involving flash column chromatography (60% hexanes, 40% ethyl acetate) and characterized by NMR spectroscopy (δ 7.59 ppm for aromatic protons, δ 4.15 ppm for the ethoxy group) . Its structural complexity, particularly the electron-withdrawing formyl group, distinguishes it from simpler esters and influences its reactivity and applications in organic synthesis or pharmaceutical intermediates.

Properties

CAS No. |

40359-46-4 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 4-(2-formylphenoxy)butanoate |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,2,5,8-9H2,1H3 |

InChI Key |

JVPMNZSORSKUQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCOC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

- Structure and Synthesis: This compound shares the phenoxy core but includes a methoxy group at the 4-position and a formyl group at the 2-position. The additional methoxy substituent introduces electron-donating effects, altering electronic properties compared to Ethyl 4-(2-formylphenoxy)butyrate. Its synthesis also involves column chromatography, with purity confirmed via IR and NMR .

Ethyl Butyrate (Ethyl Butanoate)

- Physical Properties : Ethyl butyrate (C₆H₁₂O₂) is a volatile liquid (boiling point: 120–121°C) with high solubility in organic solvents. Its fruity aroma makes it a key flavoring agent in food industries .

- Functional Differences: Unlike this compound, ethyl butyrate lacks aromatic and formyl substituents, resulting in lower molecular weight (116.16 g/mol vs. ~234.1 g/mol) and reduced chemical complexity .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

- Structural Features: This brominated derivative (C₁₄H₁₅BrO₅, 343.17 g/mol) incorporates a conjugated double bond and bromine atom, enhancing stability and reactivity in electrophilic substitutions. The presence of bromine may also increase toxicity compared to non-halogenated analogs .

Ethyl 4-(acetylthio)butyrate

Ethyl 4-(3-hydroxyphenyl)butanoate

- Polarity and Solubility : The hydroxyl group at the 3-position increases polarity, enhancing water solubility compared to the formyl-substituted analog. This property may expand its utility in aqueous-phase reactions or drug delivery systems .

Comparative Data Table

Key Research Findings

- Reactivity: The formyl group in this compound enhances electrophilic aromatic substitution reactivity compared to methoxy- or hydroxyl-substituted analogs .

- Synthetic Adjustments : Optimal reaction temperatures (e.g., 50°C for hydrolysis-cyclization steps) prevent side reactions in derivatives with sensitive substituents .

- Safety and Handling : Complex esters with aromatic substituents require stricter safety protocols than simpler esters like ethyl butyrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.